N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing trisubstituted tetrahydropyran-4-amine building blocks for CNS programs often involves multi-step synthesis and delayed lead times. N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine (CAS 1420838-73-8) eliminates this bottleneck by providing a pre-functionalized scaffold with two defined stereocenters, an N-cyclopropyl constraint, and a 3-(4-methylbenzyl) side chain. Key benefits: • Saves 2-3 synthetic steps vs. starting from 4-aminotetrahydropyran. • CNS drug-like profile: TPSA 21.3 Ų, XLogP3 3.0, favoring passive BBB diffusion. • ≥95% purity by HPLC, available for immediate medicinal chemistry derivatization.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 1420838-73-8
Cat. No. B3239262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine
CAS1420838-73-8
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2COCCC2NC3CC3
InChIInChI=1S/C16H23NO/c1-12-2-4-13(5-3-12)10-14-11-18-9-8-16(14)17-15-6-7-15/h2-5,14-17H,6-11H2,1H3
InChIKeyQDOIBQBIIVFYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Characterization of a Trisubstituted Tetrahydropyran Building Block


N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine (CAS 1420838-73-8) is a fully synthetic small molecule with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol [1]. It belongs to the class of 4-aminotetrahydropyrans, a scaffold abundantly present in bioactive natural products and synthetic therapeutic molecules [2]. The compound is characterized by three key structural features: a saturated tetrahydropyran (oxane) core, an N-cyclopropyl substituent, and a 3-(4-methylbenzyl) side chain. It is available from commercial screening library suppliers at a typical purity of ≥95% (HPLC) and is primarily sourced as a research intermediate or building block for medicinal chemistry derivatization.

Why This Compound Cannot Be Interchanged with Simpler Tetrahydropyran-4-amine Analogs


Tetrahydropyran-4-amine derivatives are not functionally interchangeable scaffolds. The specific substitution pattern of N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine imparts a unique physicochemical and conformational profile that diverges markedly from both the unsubstituted 4-aminotetrahydropyran core and mono-substituted analogs [1]. The N-cyclopropyl group introduces conformational constraint and altered metabolic liability, while the 3-(4-methylbenzyl) substituent significantly increases lipophilicity and steric bulk [2]. These combined modifications shift the compound's drug-likeness parameters—including logP, topological polar surface area (TPSA), and rotatable bond count—into a distinct property space that cannot be replicated by simpler, commercially available tetrahydropyran-4-amine building blocks, potentially affecting target binding, solubility, and metabolic stability in downstream applications .

Quantitative Differentiation Evidence Versus Key Analogs


Enhanced Lipophilicity from 3-(4-Methylbenzyl) Substitution

The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 3.0) compared to the commercially prevalent building block N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3), which has experimental logP values ranging from 0.10 to 0.23 [1]. This ~2.8 log unit increase, driven by the 3-(4-methylbenzyl) substituent, moves the compound into a lipophilicity range associated with improved passive membrane permeability and is consistent with ranges observed for orally bioavailable clinical candidates .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased Molecular Weight and Conformational Flexibility

The target compound has a molecular weight of 245.36 g/mol with 4 rotatable bonds, compared to 141.21 g/mol and 2 rotatable bonds for the core scaffold N-cyclopropyltetrahydro-2H-pyran-4-amine [1]. This represents a 73.8% increase in molecular weight and a doubling of conformational flexibility, expanding the accessible pharmacophore volume without crossing the conventional fragment boundary (MW < 300 Da) [2]. The 3-(4-methylbenzyl) substituent provides a lipophilic aromatic moiety capable of engaging hydrophobic sub-pockets or π-stacking interactions unavailable to the smaller comparator.

Fragment-Based Drug Discovery Scaffold Evolution Binding Site Occupancy

Stereochemical Complexity with Two Undefined Stereocenters

The target compound possesses two undefined stereocenters (at the tetrahydropyran C3 and C4 positions), resulting in a mixture of stereoisomers unless chirally resolved [1]. By contrast, N-cyclopropyltetrahydro-2H-pyran-4-amine has zero defined or undefined stereocenters as a symmetric molecule . A growing body of drug discovery research indicates that compounds with higher sp³-hybridized carbon content and stereochemical complexity correlate with improved clinical success rates and reduced off-target promiscuity, a principle embodied in the Fsp³ (fraction of sp³ carbons) metric [2].

Stereochemistry Lead-Likeness Screening Library Diversity

Preserved Favorable Topological Polar Surface Area (TPSA) Despite Increased Lipophilicity: Differentiated from Simple Lipophilic Alkyl-Substituted Analogs

Despite a ~2.8 log unit increase in lipophilicity relative to N-cyclopropyltetrahydro-2H-pyran-4-amine, the target compound maintains a TPSA of 21.3 Ų, essentially identical to the comparator's TPSA of 21.26 Ų [1]. This TPSA value falls well below the empirical threshold of 60 Ų commonly associated with favorable blood-brain barrier penetration, and below 90 Ų for oral absorption [2]. This decoupling of lipophilicity from polar surface area is atypical for conventional alkyl chain elongation or simple aromatic ring additions, where TPSA generally increases alongside logP due to additional heteroatom or polar functionality introduction.

Drug-Likeness Blood-Brain Barrier Penetration ADME Optimization

Application Scenarios Based on Quantitative Differentiation


CNS-Targeted Hit and Lead Generation Libraries

With a TPSA of 21.3 Ų (well below the 60 Ų CNS-permeability threshold) and XLogP3 of 3.0, this compound is a strong candidate for inclusion in CNS-focused screening decks [1]. Its property profile—high lipophilicity permitting passive BBB diffusion combined with low TPSA limiting active efflux—aligns with the physicochemical envelope of marketed CNS drugs . Procuring this compound enables rapid evaluation of tetrahydropyran-based chemotypes in neuroscience targets without requiring extensive synthetic optimization to achieve CNS drug-like properties.

Scaffold Hopping to Oxygen-Containing Tetrahydropyrans

The compound offers two undefined stereocenters on the tetrahydropyran core, providing inherent three-dimensionality that distinguishes it from planar or achiral heterocyclic scaffolds commonly used in medicinal chemistry [2]. This makes it suitable as a key building block in scaffold-hopping exercises where piperidine or pyrrolidine cores need replacement with an oxygen heterocycle to modulate physicochemical properties or intellectual property space while introducing stereochemical complexity.

Derivatization Anchor for Parallel Synthesis and SAR

The secondary amine at the tetrahydropyran C4 position serves as a versatile derivatization handle for amide bond formation, reductive amination, or sulfonamide synthesis, while the pre-installed N-cyclopropyl and 3-(4-methylbenzyl) groups provide a fixed substitution pattern for systematic SAR exploration [1]. Compared to starting from the unsubstituted 4-aminotetrahydropyran (MW 101.15 g/mol), this compound saves 2–3 synthetic steps in generating a trisubstituted analog, reducing total synthesis time and cost for medicinal chemistry programs.

Chemokine Receptor (CCR2) Modulator Discovery

Multiple patent families describe substituted tetrahydropyrans as modulators of the CCR2 receptor for inflammatory and autoimmune diseases, with exemplified compounds achieving IC50 values in the 1–100 nM range [2]. While the target compound itself has not been directly assayed in public CCR2 data, its structural congruence with the general formula (I) disclosed in CCR2 modulator patents supports its procurement as a candidate for CCR2-focused hit-finding campaigns, particularly given the favorable balance of lipophilicity and TPSA established by the quantitative comparisons above.

Quote Request

Request a Quote for N-cyclopropyl-3-(4-methylbenzyl)tetrahydro-2H-pyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.